MeNH-PEG3-CH2COOtBu

Description

Overview of Polyethylene (B3416737) Glycol Architectures in Organic and Medicinal Chemistry

The versatility of PEG stems from the ability to modify its architecture to suit specific needs. sigmaaldrich.com PEGs can be linear or branched, and are classified as either polydisperse, with a range of molecular weights, or monodisperse (also known as discrete PEG), possessing a precise molecular weight and a defined structure. biochempeg.combroadpharm.com This precision is crucial in applications where the exact length and composition of the linker can significantly impact the efficacy and pharmacokinetics of a conjugate. alfa-chemistry.com

In organic and medicinal chemistry, PEGs serve as flexible spacers, connecting different molecular entities. chempep.com Their use is widespread, from enhancing the solubility of hydrophobic drugs to creating "stealth" nanoparticles that can evade the immune system. biochempeg.comacs.org The terminal hydroxyl groups of the basic PEG structure can be chemically modified to introduce a wide array of reactive functional groups, enabling conjugation to various biomolecules. sigmaaldrich.com

Significance of Heterobifunctional Linkers in Advanced Molecular Design

A significant advancement in linker technology is the development of heterobifunctional linkers. These are molecules that possess two different reactive groups at their termini. scbt.com This dual reactivity allows for the sequential and specific conjugation of two different molecules, a critical capability in the construction of complex molecular systems like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). scbt.combiochempeg.comsymeres.com

The design of a heterobifunctional linker is a meticulous process where the choice of reactive groups and the nature of the spacer are paramount. scbt.com The linker must be stable during synthesis and in biological environments, yet allow for the release of a payload or the proper orientation of the linked molecules when required. symeres.com This has led to the development of both cleavable and non-cleavable linkers, each with distinct advantages for specific therapeutic strategies. symeres.comnih.gov

Contextualizing MeNH-PEG3-CH2COOtBu within Contemporary Linker Chemistry

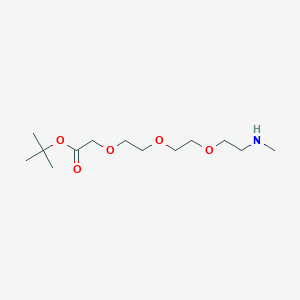

This compound is a prime example of a modern heterobifunctional PEG linker. sigmaaldrich.comtanzhenbio.com It features a methylamino (MeNH) group at one end and a tert-butyl protected carboxylic acid (CH2COOtBu) at the other, separated by a discrete PEG3 spacer. chemsrc.combiochempeg.com This specific architecture offers several advantages in chemical synthesis. The methylamino group provides a reactive handle for conjugation, while the tert-butyl ester serves as a protecting group for the carboxylic acid, preventing unwanted side reactions. This protecting group can be selectively removed under specific conditions to reveal the carboxylic acid for a subsequent conjugation step.

This compound is particularly relevant in the rapidly evolving field of targeted protein degradation, where it is used in the synthesis of PROTACs. medchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. thermofisher.comnih.gov The linker connecting the target-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of the PROTAC's efficacy. nih.gov The length, flexibility, and chemical nature of the linker, such as that provided by this compound, are crucial for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. thermofisher.com

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO5/c1-13(2,3)19-12(15)11-18-10-9-17-8-7-16-6-5-14-4/h14H,5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGMJGUESPQJLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCNC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Menh Peg3 Ch2cootbu

Precursor Synthesis and Building Block Elaboration for the PEG3 Core

The synthesis of MeNH-PEG3-CH2COOtBu fundamentally relies on the availability of appropriately functionalized triethylene glycol (TEG) precursors. These precursors are typically derived from commercially available and inexpensive triethylene glycol. The elaboration of the PEG3 core involves creating a bifunctional intermediate where the two terminal hydroxyl groups of TEG are differentially modified to allow for the separate introduction of the methylamine (B109427) and the tert-butyl acetate (B1210297) moieties.

A common strategy involves the mono-protection of triethylene glycol. For instance, monobenzylation of triethylene glycol can be achieved, followed by further functionalization of the remaining free hydroxyl group. biochempeg.com Another key class of precursors are tosylated or mesylated derivatives of TEG, which convert the hydroxyl groups into good leaving groups for subsequent nucleophilic substitution reactions. biorxiv.orgrsc.orgnih.gov

For example, triethylene glycol monomethyl ether can be tosylated to produce triethylene glycol monomethyl ether tosylate, a key intermediate for introducing the amine functionality. biorxiv.orgrsc.org Similarly, a TEG derivative with one hydroxyl group available for conversion to the tert-butyl acetate and the other protected or ready for conversion to the methylamine is a critical building block.

A plausible precursor for the tert-butyl ester side is tert-butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate. Its synthesis can be achieved via the Williamson ether synthesis by reacting a protected triethylene glycol derivative with tert-butyl bromoacetate (B1195939). chemrxiv.org

Strategies for Terminal Group Introduction: The Methylamine (MeNH) Moiety and the tert-Butyl Ester (CH2COOtBu) Moiety

The introduction of the methylamine and the tert-butyl ester groups at the termini of the PEG3 chain is a critical phase of the synthesis, demanding precise control through the use of protecting groups and specific coupling reactions.

Protection Group Chemistry for Amine and Carboxyl Functionalities in PEG Synthesis

To prevent unwanted side reactions and ensure the correct placement of the terminal groups, protecting group chemistry is indispensable.

For the amine functionality, the tert-butoxycarbonyl (Boc) group is a common choice due to its stability under a wide range of reaction conditions and its facile removal under mildly acidic conditions, such as with trifluoroacetic acid (TFA). biochempeg.comrsc.org The synthesis often proceeds through a Boc-protected amine precursor, such as Boc-NH-PEG3-OH. biochempeg.com This allows for the manipulation of the hydroxyl end without affecting the amine.

For the carboxyl functionality, the tert-butyl (tBu) ester serves as a robust protecting group. It is stable to many nucleophilic and basic conditions used in synthesis and can be selectively cleaved under acidic conditions, often concurrently with a Boc group if desired. nih.govchemrxiv.org The use of tert-butyl bromoacetate as an alkylating agent is a common method to install the protected carboxyl group. nih.govchemrxiv.org

| Functional Group | Protecting Group | Common Reagents for Introduction | Common Reagents for Deprotection |

| Amine (-NH2) | tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) |

| Carboxylic Acid (-COOH) | tert-Butyl (tBu) ester | tert-Butyl bromoacetate, (Boc)2O/t-BuOH | Trifluoroacetic acid (TFA) |

Stepwise Coupling Reactions for PEG3 Chain Assembly

The assembly of the final this compound molecule can be achieved through a series of stepwise coupling reactions. A convergent approach is often favored, where two key intermediates, one bearing the protected methylamine and the other the tert-butyl ester, are coupled.

A plausible synthetic route would involve:

Synthesis of a Boc-protected methylamino-PEG3 alcohol (Boc-Me(H)N-PEG3-OH): This can be synthesized from a suitable TEG derivative. For example, starting with a mono-tosylated TEG, reaction with Boc-protected methylamine can yield the desired intermediate.

Alkylation with tert-butyl bromoacetate: The hydroxyl group of Boc-Me(H)N-PEG3-OH can then be deprotonated with a strong base like sodium hydride (NaH) and subsequently alkylated with tert-butyl bromoacetate via a Williamson ether synthesis to form the fully protected linker, Boc-Me(H)N-PEG3-CH2COOtBu. chemrxiv.org

Deprotection: The final step involves the removal of the Boc group using acidic conditions (e.g., TFA in dichloromethane) to yield the target compound, this compound.

An alternative approach involves starting with a precursor that already contains the tert-butyl ester. For instance, tert-butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate can be tosylated at the terminal hydroxyl group. biochempeg.com This tosylated intermediate can then be reacted with methylamine to introduce the second functional group. This reaction might require careful control of stoichiometry to avoid dialkylation.

| Reaction Step | Reagents and Conditions | Typical Yield | Reference |

| Tosylation of TEG derivative | p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA), CH2Cl2 | 71% | biorxiv.org |

| Williamson Ether Synthesis | NaH, tert-butyl bromoacetate, THF | 40-70% | chemrxiv.org |

| Boc Protection of Amine | (Boc)2O, Dioxane/Water | High | General Method |

| Boc Deprotection | TFA, CH2Cl2 | Quantitative | nih.gov |

| Reductive Amination | Aldehyde-PEG, Methylamine, NaBH3CN | Good to High | amazonaws.com |

Solid-Phase Organic Synthesis (SPOS) Approaches for this compound

Solid-phase organic synthesis (SPOS) offers an attractive alternative to solution-phase methods, particularly for the stepwise construction of linkers like this compound. SPOS simplifies purification by allowing excess reagents and by-products to be washed away from the resin-bound product. nih.gov

Selection of Solid Supports and Resin Loading Strategies

The choice of solid support is crucial for a successful SPOS. Polystyrene (PS) resins, such as Wang resin or Merrifield resin, are commonly used. nih.gov For PEGylated compounds, resins with PEG grafts, like TentaGel, can improve swelling in the polar solvents often used in PEG chemistry. csic.es

The linker is typically attached to the resin via one of its functional groups. For the synthesis of this compound, one could envision attaching a precursor via the carboxylate end to a resin like the Wang resin, which releases the carboxylic acid upon cleavage with acid. nih.gov Alternatively, the amine functionality could be used as the point of attachment.

Optimization of Sequential Coupling and Deprotection Cycles in SPOS

A potential SPOS strategy for this compound could involve the following steps:

Immobilization: A precursor such as Boc-NH-PEG3-COOH is coupled to a suitable resin (e.g., Wang resin) using standard peptide coupling reagents like DCC/DMAP or HATU.

Elongation/Modification: The free terminus of the resin-bound PEG linker can then be modified. For example, if a diol precursor was attached, one end could be selectively functionalized.

Terminal Group Introduction: In a more linear approach, a protected amino-PEG-acid could be attached to the resin. The protecting group on the amine (e.g., Fmoc) could be removed, and the amine methylated on the solid support.

Cleavage: Once the synthesis is complete, the final compound is cleaved from the resin. For a Wang resin, this is typically achieved by treatment with a strong acid like TFA, which would also deprotect the Boc and tert-butyl ester groups simultaneously. nih.gov

Each step in the cycle—coupling, washing, deprotection, and washing—must be optimized to ensure high yields and purity of the final product. The completeness of each reaction can be monitored using qualitative tests (e.g., Kaiser test for free amines) or by cleaving a small amount of resin for analysis by LC-MS.

| Parameter | Description | Considerations |

| Resin Type | Solid support for synthesis. | Polystyrene (e.g., Wang, Merrifield), PEG-grafted resins (e.g., TentaGel). Choice depends on solvent compatibility and cleavage conditions. |

| Linker | Chemical handle connecting the molecule to the resin. | Acid-labile linkers (e.g., for Wang resin) are common for releasing carboxylic acids. |

| Protecting Groups | Temporary blockage of reactive functional groups. | Orthogonal protecting groups (e.g., Boc and Fmoc) are essential for selective deprotection. rsc.orgcsic.es |

| Coupling Reagents | Promote the formation of amide or ether bonds. | DCC, EDC, HATU for amide bonds; strong bases like NaH for ether formation. |

| Cleavage Cocktail | Reagents used to release the final product from the resin. | Typically a strong acid like TFA, often with scavengers to prevent side reactions. |

Compound Names Table

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | tert-butyl 2-(2-(2-(2-(methylamino)ethoxy)ethoxy)ethoxy)acetate |

| PEG | Polyethylene (B3416737) glycol |

| TEG | Triethylene glycol |

| Boc | tert-butoxycarbonyl |

| tBu | tert-butyl |

| TFA | Trifluoroacetic acid |

| TsCl | p-Toluenesulfonyl chloride |

| TEA | Triethylamine |

| NaH | Sodium hydride |

| THF | Tetrahydrofuran |

| DCC | Dicyclohexylcarbodiimide |

| DMAP | 4-Dimethylaminopyridine |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| Fmoc | 9-fluorenylmethoxycarbonyl |

| LC-MS | Liquid chromatography-mass spectrometry |

Advanced Cleavage Strategies from Solid Support

While solution-phase synthesis is common for discrete PEG linkers, solid-phase synthesis (SPS) offers advantages in purification by allowing excess reagents and by-products to be washed away. peptide.com The synthesis of a precursor to this compound on a solid support would involve anchoring a starting material and sequentially adding building blocks. numberanalytics.com The final step in SPS is the cleavage of the synthesized molecule from the solid resin. numberanalytics.com

The choice of cleavage strategy is dictated by the nature of the linker attaching the molecule to the resin and the stability of the molecule's functional groups. peptide.com Given that the target molecule contains an acid-sensitive tert-butyl ester, the cleavage conditions must be carefully selected to release the product from the support without prematurely deprotecting this group. rsc.orgorganic-chemistry.org However, strong acids are often required for efficient cleavage. nih.gov

A common method for cleaving molecules from solid supports is acidic cleavage, frequently employing trifluoroacetic acid (TFA). numberanalytics.comnih.gov The concentration of TFA and the presence of scavengers are critical parameters that must be optimized. Scavengers, such as triisopropylsilane (B1312306) (TIS) or water, are used to trap reactive cationic species generated during cleavage, preventing side reactions with sensitive functional groups on the product.

For a molecule like this compound, a mild acidic cleavage cocktail would be necessary to preserve the tert-butyl ester. The table below outlines various cleavage reagents and their typical applications, which could be adapted for this purpose.

Table 1: Cleavage Reagents for Solid-Phase Synthesis

| Reagent/Cocktail | Typical Concentration | Scavengers | Application Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 1-95% in Dichloromethane (B109758) (DCM) | Water, Triisopropylsilane (TIS), Dithiothreitol (DTT) | A versatile and common reagent. peptide.comnih.gov Lower concentrations (1-5%) can be used for cleaving from highly acid-labile resins, potentially preserving the t-butyl group. |

| Acetic Acid (AcOH) | 50-70% in DCM | None typically required | Milder than TFA, used for cleaving from very acid-sensitive resins. May be too slow for more stable linkers. |

| Dichloromethane/TFA/Water | 80:15:5 | Water acts as a scavenger | A common cocktail for cleaving peptides and other molecules. The water content helps to suppress side reactions. |

Solution-Phase Synthesis Methods for this compound and Related Analogues

Solution-phase synthesis is a prevalent method for producing well-defined, monodisperse PEG derivatives like this compound. europeanpharmaceuticalreview.comwikipedia.org This approach allows for larger scale production and purification of intermediates at each step. A plausible synthetic route can be designed based on commercially available starting materials and standard organic transformations.

A common strategy involves the modification of a bifunctional PEG3 molecule. For instance, the synthesis could start from a precursor like Amino-PEG3-alcohol. The synthesis would involve a sequence of protection, functionalization, and deprotection steps.

A potential synthetic pathway is as follows:

Protection of the Amino Group: The primary amine of a starting material like H2N-PEG3-OH is first protected, for example, with a tert-butoxycarbonyl (Boc) group. This prevents the amine from reacting in subsequent steps.

Oxidation of the Terminal Alcohol: The terminal hydroxyl group is oxidized to a carboxylic acid using an oxidizing agent like Jones reagent or a TEMPO-based system.

Esterification: The newly formed carboxylic acid is then esterified with tert-butanol (B103910) under acidic catalysis or via activation with a coupling agent followed by reaction with potassium tert-butoxide to form the tert-butyl ester.

Deprotection and Methylation: The Boc-protecting group is removed from the amine under acidic conditions. The resulting primary amine is then selectively methylated. This can be achieved via reductive amination using formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride or via direct alkylation with a methylating agent.

An alternative approach could involve starting with N-methylated PEG precursors or building the molecule step-wise. nih.gov For example, reacting methylamine with a suitable electrophilic PEG3 synthon already containing the tert-butyl ester moiety is a possible route. researchgate.net

Synthetic Strategies for Enhancing Chemical Purity and Reaction Efficiency of this compound

Achieving high purity and efficiency is critical in the synthesis of specialized chemical reagents. PEGylation reactions, even with discrete PEG chains, can result in complex mixtures containing starting materials, by-products, and the desired product. Therefore, robust strategies for optimizing reactions and purifying the products are essential.

Reaction Efficiency: To enhance reaction efficiency, several factors can be optimized:

Stoichiometry: Precise control over the molar ratios of reactants can minimize the formation of side products and drive the reaction to completion.

Solvent and Temperature: The choice of solvent can significantly impact reaction rates and selectivity. google.com Temperature control is also crucial, as many reactions in PEG chemistry are conducted at specific temperatures to avoid degradation or side reactions. europeanpharmaceuticalreview.comwikipedia.org

Protecting Groups: The use of orthogonal protecting groups allows for the selective modification of one functional group in the presence of others, which is fundamental to synthesizing heterobifunctional molecules like this compound. google.com

Chemical Purity: The purification of PEG derivatives often relies on chromatographic techniques that separate molecules based on their physicochemical properties.

Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. It is effective for removing unreacted small-molecule reagents or larger polymeric impurities from the desired product.

Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. This technique is highly effective for separating the desired amine-containing product from non-charged starting materials or by-products.

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It can be a powerful tool for purifying PEGylated compounds, whose hydrophobicity can be finely tuned by the attached functional groups.

Flash Chromatography: Standard silica (B1680970) gel chromatography is often used to purify intermediates and the final product, separating compounds based on polarity.

Table 2: Purification Techniques for this compound Synthesis

| Technique | Principle of Separation | Application in Synthesis |

|---|---|---|

| Size Exclusion Chromatography (SEC) | Hydrodynamic Volume/Size | Removal of small molecule reagents (e.g., coupling agents) or aggregated by-products. |

| Ion Exchange Chromatography (IEX) | Net Charge | Isolation of the amine-containing product from uncharged or acidic impurities. |

| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Separation of PEGylated species with different functional groups, offering an alternative selectivity to IEX and SEC. |

| Flash Chromatography | Polarity | Purification of organic-soluble intermediates and the final product after each synthetic step. |

Methodologies for Reaction Monitoring and Structural Confirmation in this compound Synthesis

Rigorous analytical monitoring is essential to ensure a synthesis is proceeding as intended and to confirm the structure and purity of the final product. waters.combruker.com A suite of analytical techniques is typically employed at various stages of the synthesis.

Reaction Monitoring: Chemists need to track the consumption of reactants and the formation of products in real-time or near real-time to determine reaction endpoints and identify potential issues. waters.commagritek.com

Thin-Layer Chromatography (TLC): A rapid, qualitative technique used to quickly assess the progress of a reaction by comparing the spot of the reaction mixture to those of the starting materials. waters.com

Ultra/High-Performance Liquid Chromatography (UPLC/HPLC): Provides quantitative information on the composition of a reaction mixture, allowing for the precise measurement of reactant consumption and product formation. waters.com A short analysis time is crucial for making timely decisions. waters.com

Mass Spectrometry (MS): When coupled with a direct sampling technique, MS can provide rapid mass confirmation of products as they are formed in the reaction mixture. waters.com

Structural Confirmation: Once the synthesis is complete and the product is purified, its chemical structure and purity must be unequivocally confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for elucidating the detailed molecular structure. google.com They provide information on the chemical environment of each atom, confirming the presence of the methylamino group, the PEG chain, and the tert-butyl ester. NMR is also inherently quantitative, allowing for purity assessment. bruker.commagritek.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), provides an exact mass of the molecule, which confirms its elemental composition. chempep.com

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the carbonyl (C=O) of the ester and the N-H bond of the secondary amine.

Table 3: Analytical Methods for Synthesis and Confirmation

| Method | Purpose | Information Provided |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Qualitative assessment of reaction completion by tracking the disappearance of starting materials and appearance of products. waters.com |

| UPLC/HPLC-MS | Reaction Monitoring & Purity Analysis | Quantitative data on reaction progress; provides purity profile of the final product with mass confirmation. waters.com |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation & Purity | Detailed structural information (¹H, ¹³C), confirmation of functional groups, and quantitative purity assessment. magritek.combeilstein-journals.org |

| High-Resolution Mass Spectrometry (HRMS) | Structural Confirmation | Precise molecular weight, confirming the elemental formula. chempep.com |

| Infrared (IR) Spectroscopy | Functional Group Analysis | Confirmation of the presence of key functional groups (e.g., C=O, N-H). |

Orthogonal Functionalization Principles Applied to Menh Peg3 Ch2cootbu

Theoretical Framework of Orthogonal Reactivity in Heterobifunctional Compounds

Heterobifunctional compounds, by definition, possess two different reactive functional groups. cd-bioparticles.net The principle of orthogonal reactivity dictates that these groups can be addressed chemically, one at a time, with specific reagents and under distinct reaction conditions that leave the other group intact. acs.orgnih.gov In the case of MeNH-PEG3-CH2COOtBu, the two functional groups are the methylamine (B109427) and the tert-butyl ester.

The methylamine terminus presents a nucleophilic secondary amine. This group is readily reactive with electrophilic reagents, such as activated acids or aldehydes, under standard coupling conditions. creativepegworks.combiochempeg.com Conversely, the tert-butyl ester at the other end is a protecting group for a carboxylic acid. It is characterized by its stability under a wide range of chemical conditions, including those used to modify the amine, but can be selectively removed under acidic conditions. acs.orgorganic-chemistry.org

The chemical distinction between the amine and the protected carboxylic acid forms the basis of the orthogonal reactivity of this compound. The amine can be functionalized in the presence of the tert-butyl ester, and subsequently, the tert-butyl ester can be deprotected to reveal a carboxylic acid, which can then undergo further reactions. This stepwise approach allows for the precise and controlled assembly of complex bioconjugates.

Selective Derivatization of the MeNH Terminus of this compound

The methylamine group serves as a versatile handle for the introduction of a wide array of molecular entities. Its secondary nature influences its reactivity, which can be harnessed for various bioconjugation strategies.

The secondary amine of the MeNH terminus can readily participate in nucleophilic acyl substitution reactions to form stable amide bonds. This is a cornerstone of bioconjugation, allowing for the attachment of proteins, peptides, or other molecules containing a carboxylic acid. thermofisher.comsusupport.com The reaction typically requires the activation of the carboxylic acid partner, which can be achieved using a variety of coupling reagents. biochempeg.com

Commonly used methods for activating carboxylic acids for reaction with amines include the formation of N-hydroxysuccinimide (NHS) esters or the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). creativepegworks.combiochempeg.com These activated species then react with the methylamine of this compound to form a stable amide linkage. The reaction conditions are generally mild, proceeding efficiently at or near neutral pH. creativepegworks.com

The table below summarizes some common derivatization reagents for amines.

| Reagent Class | Example | Functional Group Targeted | Resulting Linkage |

| Activated Esters | N-hydroxysuccinimide (NHS) esters | Primary and Secondary Amines | Amide |

| Chloroformates | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary Amines | Carbamate |

| Isothiocyanates | Phenylisothiocyanate (PITC) | Primary and Secondary Amines | Thiourea |

| Aldehydes | o-phthalaldehyde (OPA) | Primary Amines | Isoindole |

This table provides examples of common reagent classes used for the derivatization of amines. thermoscientific.frscribd.comsigmaaldrich.comresearchgate.net

Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. "Click chemistry," a prominent example of bioorthogonal chemistry, often involves the copper(I)-catalyzed or strain-promoted cycloaddition of an azide (B81097) and an alkyne to form a stable triazole ring. interchim.fracgpubs.orgwikipedia.org

The methylamine terminus of this compound can be functionalized with a "click chemistry" handle, such as an alkyne or an azide. This is typically achieved by reacting the amine with a molecule that contains the desired bioorthogonal group and a reactive moiety, like an activated ester, that will form a covalent bond with the amine. interchim.frlumiprobe.com For instance, an alkyne group can be introduced by reacting the MeNH terminus with an NHS ester of a pentynoic acid. interchim.fr Once installed, this alkyne tag can be used to attach other molecules that have been modified to contain an azide group, providing a highly specific and efficient method for bioconjugation. lumiprobe.combaseclick.eu

Selective Transformation of the CH2COOtBu Terminus of this compound

Following the modification of the methylamine terminus, the orthogonal design of this compound allows for the selective deprotection and subsequent reaction of the tert-butyl ester.

The tert-butyl (tBu) ester is a widely used protecting group for carboxylic acids due to its stability to a broad range of reagents and conditions. However, it is readily cleaved under acidic conditions. organic-chemistry.orgorganic-chemistry.org This deprotection is typically achieved by treatment with a strong acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). nih.gov The mechanism involves the protonation of the ester oxygen followed by the elimination of isobutylene, a volatile gas, to yield the free carboxylic acid.

A key advantage of the tert-butyl ester is that the conditions required for its removal are orthogonal to many other functional groups, including the amide bond formed at the other end of the molecule. acs.org For example, aqueous phosphoric acid has been shown to be an effective reagent for the deprotection of tert-butyl esters in the presence of other acid-sensitive groups. acs.orgorganic-chemistry.org This selectivity is crucial for the stepwise synthesis of complex molecules.

The table below outlines common acidic reagents for tert-butyl ester deprotection.

| Reagent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Anhydrous, often with a scavenger like triethylsilane | Highly effective, byproducts are volatile. nih.gov |

| Aqueous Phosphoric Acid | Mild, aqueous conditions | Environmentally benign and selective. acs.org |

| Zinc Bromide (ZnBr2) | In a solvent like dichloromethane (DCM) | A Lewis acid approach that can offer different selectivity. manchester.ac.uk |

This table summarizes common reagents and conditions for the deprotection of tert-butyl esters.

Once the tert-butyl group is removed, the newly exposed carboxylic acid is available for a variety of coupling reactions. iris-biotech.de Similar to the reactions involving the amine terminus, the carboxylic acid can be activated to react with nucleophiles to form stable bonds. biochempeg.com

For example, the carboxylic acid can be coupled with a primary or secondary amine to form a second amide bond. This reaction is typically mediated by the same types of coupling reagents used for the modification of the MeNH terminus, such as EDC or HATU. rsc.org Alternatively, the carboxylic acid can be reacted with an alcohol to form an ester bond, often under acidic conditions or through the use of specific coupling agents. This versatility allows for the attachment of a second molecule of interest, completing the synthesis of the desired bifunctional conjugate. The ability to perform these reactions sequentially and with high selectivity underscores the utility of orthogonally protected linkers like this compound in the construction of complex molecular systems for a variety of applications. jenkemusa.com

Chemo- and Regioselectivity in the Functionalization of this compound

Chemo- and regioselectivity are paramount for the successful application of heterobifunctional linkers like this compound. mdpi.comrsc.org The inherent orthogonality of the secondary amine and the protected carboxylate largely dictates the chemoselectivity.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In the context of this compound, the methylamino group is a soft nucleophile that readily reacts with soft electrophiles. Standard amide bond forming conditions, such as the use of NHS esters at pH 7-9, are highly chemoselective for the amine, with no competing reaction at the tert-butyl ester. vwr.comthermofisher.com Similarly, reductive amination, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride, is also highly selective for the amine terminus. creativepegworks.com

The deprotection of the tert-butyl ester is achieved under acidic conditions that are chemoselective for the ester over the already formed amide bond and the secondary amine (which would be protonated and thus unreactive as a nucleophile). researchgate.net

Regioselectivity , the control of reaction at a particular site within a functional group or molecule, is also a key consideration, particularly when the molecules being coupled to the linker have multiple potential reaction sites. For instance, when conjugating a protein, which may have multiple lysine (B10760008) residues and an N-terminal amine, the reaction with an activated form of the linker's carboxyl group (after deprotection) may not be regioselective. mdpi.comconicet.gov.ar However, the initial reaction at the linker's methylamino group is inherently regioselective to that specific nitrogen atom.

The steric hindrance provided by the methyl group on the secondary amine, compared to a primary amine, can influence reactivity and may be exploited in certain competitive reaction scenarios. While secondary amines are generally good nucleophiles, their reactivity can be attenuated compared to primary amines, a factor that can be used to control the rate and extent of conjugation. rsc.org

Table 2: Factors Influencing Selectivity in this compound Reactions

| Factor | Influence on Chemoselectivity | Influence on Regioselectivity |

| pH | Amine acylation is favored at neutral to basic pH (7-9). Ester hydrolysis is favored at acidic pH. | Can influence the reactivity of different amine groups on a target biomolecule (e.g., N-terminal vs. lysine side chain). |

| Reagent Choice | Use of amine-specific reagents (e.g., NHS esters) or acid-catalyzed deprotection ensures high chemoselectivity. | Site-specific enzymatic modifications or use of directing groups on the target molecule can enhance regioselectivity. acs.orgnih.gov |

| Protecting Groups | The tBu ester protects the carboxylate from reacting during amine functionalization. | Orthogonal protecting groups on the target molecule can direct the linker to a specific site. preprints.org |

| Steric Hindrance | The methyl group on the amine can modulate its reactivity compared to primary amines. | The accessibility of reactive sites on a complex biomolecule will dictate the regioselectivity of the coupling reaction. |

This table provides a summary of general principles that govern selectivity.

Applications of Menh Peg3 Ch2cootbu in Bifunctional Molecule Design

Role of MeNH-PEG3-CH2COOtBu as a Linker in Proteolysis-Targeting Chimeras (PROTACs)

The design of the linker in a PROTAC molecule profoundly impacts its biological activity. Key principles in linker design include optimizing its length, composition, flexibility, and polarity. precisepeg.com These characteristics influence crucial properties such as cellular permeability, pharmacokinetic profile, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for protein degradation. precisepeg.comnih.gov

PEG-based linkers, such as those derived from this compound, are among the most frequently used motifs in PROTAC design, with one analysis showing that 54% of reported PROTACs utilize a PEG linker. biochempeg.comnih.gov The ethylene (B1197577) glycol units confer excellent hydrophilicity, which can significantly improve the water solubility of the often large and hydrophobic PROTAC molecules. precisepeg.comaxispharm.com This enhanced solubility improves compatibility with physiological environments and can positively affect oral absorption. biochempeg.comjenkemusa.com The inherent flexibility of PEG chains also plays a role in allowing the two ends of the PROTAC to adopt an optimal orientation for binding to both the target protein and the E3 ligase simultaneously. nih.gov

| Linker Type | Key Characteristics | Influence on PROTAC Properties |

|---|---|---|

| PEG-Based (e.g., this compound) | Hydrophilic, flexible, synthetically tunable length. precisepeg.combiochempeg.com | Increases solubility, improves biocompatibility, can enhance ternary complex formation. axispharm.com May have lower metabolic stability compared to alkyl linkers. precisepeg.com |

| Alkyl-Based | Hydrophobic, flexible, synthetically accessible. precisepeg.com | Improves cell penetration but may limit aqueous solubility. axispharm.com Generally stable. precisepeg.com |

| Rigid (e.g., Aromatic, Triazole) | Constrained conformation, metabolically stable. precisepeg.com | Can pre-organize the molecule for optimal binding, potentially increasing selectivity and stability of the ternary complex. precisepeg.comnih.gov |

The heterobifunctional nature of this compound is key to its strategic use in the modular assembly of PROTACs. The molecule possesses two distinct reactive ends—an amine and a protected carboxylic acid—allowing for sequential and controlled conjugation to the POI ligand and the E3 ligase ligand. nih.govjenkemusa.com

The synthesis strategy typically involves:

First Conjugation: The free methylamino group of the linker is coupled to a corresponding reactive site (e.g., a carboxylic acid) on either the POI-binding warhead or the E3 ligase-recruiting anchor via amide bond formation.

Deprotection: The tert-butyl (tBu) ester group at the other end of the linker is chemically removed (e.g., using trifluoroacetic acid) to reveal a free carboxylic acid.

Second Conjugation: This newly exposed carboxylic acid is then activated and coupled to a free amine on the second ligand, completing the PROTAC structure.

This step-wise approach, enabled by the linker's orthogonal protecting groups, allows for the rapid and efficient assembly of different PROTAC combinations, accelerating the screening process to find the most effective degradation structures. biochempeg.comjenkemusa.com

| Functional Group | Role in Synthesis | Typical Reaction |

|---|---|---|

| MeNH- (Methylamino) | First coupling point. | Amide bond formation with a carboxylic acid on Ligand 1. |

| -COOtBu (tert-Butyl Ester) | Protected second coupling point. | Deprotection (acid-catalyzed hydrolysis) to reveal -COOH. |

| -COOH (Carboxylic Acid) | Second coupling point (after deprotection). | Amide bond formation with an amine on Ligand 2. |

The formation of a stable and productive ternary complex is the pivotal event in PROTAC-mediated protein degradation. axispharm.com The linker's characteristics are instrumental in this process. The length of the PEG chain must be optimized to bridge the distance between the binding pockets of the target protein and the E3 ligase without inducing steric clash. nih.gov

The flexibility of the PEG linker can be advantageous, as it allows the system to overcome potential geometric mismatches between the two proteins, thereby facilitating ternary complex formation. researchgate.net Molecular dynamics simulations have shown that flexible PEG linkers can explore a wide conformational space, which can help stabilize the POI-PROTAC-E3 complex. researchgate.netnih.gov However, excessive flexibility can also be detrimental, leading to a dynamic and unstable ternary structure that is less efficient at promoting ubiquitination. researchgate.net Therefore, achieving a balance between flexibility and pre-organization is a key goal in linker design. The hydrophilic nature of the PEG linker can also contribute to stabilizing interactions within the ternary complex through hydrogen bonding or by favorably altering the solvation environment around the proteins. precisepeg.com

Utility in the Construction of Other Bifunctional Molecular Probes

The utility of heterobifunctional linkers like this compound extends beyond PROTACs to the broader field of chemical biology, where they are used to construct a variety of molecular probes designed to investigate and manipulate biological systems. biochempeg.com

Bifunctional molecules are engineered to bring two distinct entities into close proximity, thereby inducing a new biological function. biochempeg.com The fundamental design principle involves connecting two different functional moieties with a linker. This compound serves as an ideal building block for this purpose, enabling the assembly of diverse molecular systems.

For instance, such linkers can be used to conjugate:

A targeting ligand (e.g., a small molecule inhibitor, peptide, or antibody fragment) to a reporter molecule (e.g., a fluorophore or biotin). researchgate.net This creates probes for visualizing the location of a specific protein in living cells or for isolating it from complex mixtures. ed.ac.uksigmaaldrich.com

Two different protein-binding ligands to induce protein-protein interactions artificially, a technique known as chemical-induced dimerization.

A targeting moiety to a payload, such as in the development of antibody-drug conjugates (ADCs), where the PEG linker can improve the conjugate's solubility and pharmacokinetic properties. biochempeg.comnih.gov

The modular and predictable nature of synthesis with linkers like this compound facilitates the creation of libraries of these probes for systematic biological investigation. rsc.org

The application of bifunctional conjugates has led to significant advances in understanding complex biological processes. By physically linking two functional units, researchers can probe and control cellular events with high precision.

Examples of advanced applications include:

Targeted Post-Translational Modifications: Similar to PROTACs that induce ubiquitination, other "targeting chimera" (TAC) technologies are emerging. These include molecules that recruit phosphatases to dephosphorylate a target protein or acetyltransferases to add acetyl groups, enabling the specific control of protein signaling pathways. nih.gov

Fluorescence Imaging Probes: Bifunctional probes that link a targeting molecule to a fluorescent dye are essential tools for modern cell biology. The PEG component can prevent aggregation and non-specific binding of the probe, leading to a better signal-to-noise ratio in imaging experiments. researchgate.net

Surface Immobilization: Probes can be designed with one end binding a target of interest and the other end anchoring the entire complex to a surface (e.g., via a biotin-streptavidin interaction), enabling studies with techniques like surface plasmon resonance or single-molecule fluorescence microscopy.

These advanced tools, constructed using versatile linkers, are crucial for dissecting cellular networks and for the development of new diagnostic and therapeutic strategies. acs.orgrsc.org

Contributions to Chemical Biology through this compound-Based Tools

The chemical compound tert-butyl 2-(2-(2-(2-(methylamino)ethoxy)ethoxy)ethoxy)acetate, abbreviated as this compound, serves as a versatile heterobifunctional linker in the field of chemical biology. Its structure, featuring a reactive methylamino group at one end and a protected carboxylic acid at the other, connected by a flexible and hydrophilic three-unit polyethylene (B3416737) glycol (PEG) chain, provides an essential scaffold for the construction of sophisticated molecular tools. These tools are designed to investigate and manipulate complex biological systems with high precision.

Design of Molecular Systems for Modulating Biological Pathways and Processes

This compound is a key building block in the synthesis of bifunctional molecules engineered to modulate cellular pathways, most notably through the design of Proteolysis Targeting Chimeras (PROTACs). biochempeg.com PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a chemical linker; one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. nih.govnih.gov This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the cell's native ubiquitin-proteasome system. nih.govnih.gov

The linker component, for which this compound is a prime example, plays a critical role in the efficacy of a PROTAC. biochempeg.comnih.gov The PEG3 moiety in its structure confers several advantageous properties. The introduction of a PEG linker can enhance the aqueous solubility of the resulting PROTAC molecule and influence its cell permeability, which are crucial factors for its biological activity. biochempeg.comnih.gov Furthermore, the length and flexibility of the PEG chain are determining factors in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. biochempeg.com Researchers can systematically vary the linker length by using PEGs with different numbers of repeating units to optimize degradation efficiency. biochempeg.com The use of bifunctional PEG linkers allows for the rapid assembly of PROTAC libraries with diverse linker architectures to screen for potent and selective degraders. biochempeg.comnih.gov

| Property | Contribution to PROTAC Function | Reference |

|---|---|---|

| Solubility | The hydrophilic PEG chain increases the overall water solubility of the often-hydrophobic PROTAC molecule, improving its pharmacokinetic profile. | biochempeg.com |

| Permeability | Influences cell membrane permeability, affecting the molecule's ability to reach its intracellular target. | biochempeg.comnih.gov |

| Flexibility & Length | Provides the necessary spatial orientation and distance to enable the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). | biochempeg.com |

| Modularity | Allows for the rapid synthesis of PROTAC libraries with varying linker lengths to optimize degradation potency and selectivity. | biochempeg.comnih.gov |

Applications in Ligand-Directed Covalent Chemistry and Proximal Labeling

Beyond protein degradation, linkers like this compound are instrumental in the development of chemical tools for ligand-directed covalent chemistry and proximal labeling. nih.gov These strategies are employed to selectively tag, visualize, or identify proteins and their interaction partners within a complex cellular environment. nih.govnih.gov

In this approach, a molecule is constructed with three key components: a ligand that specifically binds to a protein of interest, a reactive group (or "warhead") capable of forming a covalent bond with a nearby amino acid residue, and a linker that connects them. nih.gov The this compound linker provides the necessary spacing and physicochemical properties for such applications. Its flexibility allows the reactive moiety to orient itself correctly for an efficient proximity-induced reaction, while its hydrophilicity helps maintain the solubility of the entire probe. nih.gov

A pertinent example is the development of chemical probes to study neurochemistry. Researchers have utilized PEG3 linkers to modify neurochemical compounds, such as the dopamine (B1211576) analog 6-OHDA. nih.gov By attaching an alkyne handle via a PEG3-linker to the amino group of 6-OHDA, a tool called 6-OHDA-PEG3-yne was created. nih.gov This tool allowed for the investigation of the chemical properties of 6-OHDA and, through click chemistry, enabled the visualization of protein modifications and the monitoring of the probe's intracellular distribution. nih.gov The PEG3 linker was crucial in preventing the intramolecular cyclization that the parent compound undergoes, thereby stabilizing the molecule for its use as a probe. nih.gov Such tools are invaluable for gaining deeper insights into protein function, identifying drug targets, and understanding the molecular basis of disease. nih.gov

| Tool/Application Area | Function of the PEG3 Linker | Biological Insight Gained | Reference |

|---|---|---|---|

| Ligand-Directed Labeling Probes | Provides optimal spacing and solubility for a probe consisting of a ligand and a reactive electrophile, facilitating covalent labeling of a target protein. | Allows for selective labeling and imaging of endogenous proteins in their native cellular environment, minimizing functional disruption. | nih.gov |

| Modified Neurochemical Probes (e.g., 6-OHDA-PEG3-yne) | Connects a neurochemical analog to a reporter handle (e.g., alkyne); stabilizes the core structure by preventing intramolecular reactions. | Enables visualization of protein adducts, monitoring of intracellular distribution, and a deeper understanding of neurochemical interactions and reactivity. | nih.gov |

Emerging Research Avenues and Future Outlook for Menh Peg3 Ch2cootbu Chemistry

Innovations in Synthetic Methodologies for PEG-Based Heterobifunctional Linkers

The synthesis of well-defined, monodisperse PEG-based heterobifunctional linkers like MeNH-PEG3-CH2COOtBu is crucial for their application in precision molecular systems. Traditional polymerization of ethylene (B1197577) oxide often results in a mixture of PEG chains of varying lengths, which can complicate the analysis and optimization of the final molecule's properties. rsc.org To address this, significant research has focused on developing innovative synthetic methodologies that offer greater control over linker length and purity.

One key innovation is the move towards stepwise, or monodisperse, synthesis of PEG oligomers. rsc.orgchempep.com These methods, which include iterative approaches and convergent synthesis, allow for the precise construction of PEG chains one unit at a time, ensuring a homogenous final product. chempep.com For instance, a chromatography-free method for synthesizing oligo(ethylene glycol) mono-p-toluenesulfonates has been developed, providing a high-purity intermediate that can be further functionalized to create various heterobifunctional PEG derivatives. rsc.org This approach is noted for its experimental simplicity and cost-effectiveness. rsc.org

Furthermore, the development of "click chemistry" reactions provides a modular and efficient strategy for constructing diverse libraries of PEG-based linkers. explorationpub.com This allows for the rapid assembly of different functional groups onto the PEG scaffold, facilitating the exploration of a wide range of linker properties. broadpharm.com The ability to create libraries with variations in length, composition, and attached ligands is a significant advantage in optimizing the performance of molecules like Proteolysis Targeting Chimeras (PROTACs). broadpharm.com

Key Synthetic Innovations for Heterobifunctional PEG Linkers:

| Methodology | Description | Advantages | Reference |

| Monodisperse Synthesis | Stepwise construction of PEG chains, ensuring a single, well-defined length. | High purity, precise control over linker length. | rsc.orgchempep.com |

| Chromatography-Free Synthesis | Simplified purification processes for key PEG intermediates. | Cost-effective, high yield, and high purity. | rsc.org |

| Click Chemistry | Modular and efficient reactions for attaching various functional groups. | Rapid generation of diverse linker libraries, tunable properties. | explorationpub.combroadpharm.com |

| Solid-Phase Synthesis | Building PEG chains on a solid support. | Amenable to automation and high-throughput synthesis. | chempep.com |

These advancements in synthetic methodologies are critical for producing high-quality this compound and related linkers, enabling more precise and effective applications in biomedical research.

Advanced Applications in Targeted Protein Degradation Research and Beyond

The primary application of this compound and similar heterobifunctional linkers is in the field of targeted protein degradation (TPD), a therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. jenkemusa.comnih.gov This is most prominently seen in the design of PROTACs. jenkemusa.comprecisepeg.com

PROTACs are chimeric molecules composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. precisepeg.com The linker's role is far from passive; its length, flexibility, and chemical composition are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which ultimately leads to the ubiquitination and degradation of the target protein. explorationpub.comresearchgate.net The PEG component of this compound enhances the water solubility and cell permeability of the PROTAC molecule, which are often significant challenges due to their large size and hydrophobicity. jenkemusa.comprecisepeg.comnih.gov

Beyond PROTACs, the principles of proximity-inducing molecules are being extended to other areas. "Molecular glues" are another class of molecules that facilitate protein-protein interactions, leading to degradation. biochempeg.com While traditionally discovered through serendipity, rational design principles are beginning to emerge. biochempeg.comresearchgate.netbiorxiv.org The development of covalent molecular glue degraders, which form a permanent bond with their target, represents another frontier. researchgate.net The modular nature of linkers like this compound could be adapted for these emerging modalities.

The application of TPD is expanding beyond oncology to include neurodegenerative diseases, inflammatory conditions, and viral infections. nih.gov The versatility of PEG-based linkers allows for their adaptation to a wide range of target proteins and E3 ligases, making them invaluable tools in these new therapeutic areas.

Key Applications of this compound-like Linkers:

| Application Area | Description | Role of the Linker | Reference |

| PROTACs | Heterobifunctional molecules that induce degradation of target proteins. | Connects the POI ligand and E3 ligase ligand, influences ternary complex formation, solubility, and permeability. | explorationpub.comprecisepeg.com |

| Molecular Glues | Small molecules that induce or stabilize protein-protein interactions, leading to degradation. | Potential for rational design of linkers to create novel molecular glues. | biochempeg.comresearchgate.net |

| Covalent Degraders | Molecules that form a covalent bond with the target protein or E3 ligase. | Linker can be designed to position a reactive group for covalent modification. | rsc.org |

| Expanding Therapeutic Areas | Application of TPD to diseases beyond cancer. | Adaptable linker chemistry allows for targeting a wide range of proteins and cell types. | nih.gov |

Expanding the Scope of this compound in Complex Biological Systems

The study of complex biological systems involves understanding the intricate networks of interactions between molecules, cells, and tissues. nitmb.orgnih.gov Mathematical and computational models are increasingly used to analyze these systems and predict their behavior. nih.govuci.edu Chemical probes and modulators, such as those derived from this compound, are essential tools for perturbing these systems and validating computational hypotheses.

The ability to selectively degrade a specific protein allows researchers to study its function within a complex cellular environment with high temporal and spatial resolution. This is a significant advantage over genetic knockout or knockdown techniques, which can have developmental effects or incomplete target suppression. The rapid and reversible nature of some TPD strategies provides a powerful tool for dissecting dynamic biological processes. mdpi.com

Furthermore, the properties of the PEG linker itself can be leveraged to control the behavior of the molecule in a biological system. For example, the length and composition of the PEG chain can influence the biodistribution and pharmacokinetics of a PROTAC. mdpi.com This allows for the tuning of the molecule's properties to achieve desired effects in specific tissues or organs. The development of delivery systems, such as polymeric micelles and nanoparticles, can further enhance the targeting and efficacy of PROTACs in complex in vivo models. mdpi.com

The interdisciplinary nature of complex biological systems research, integrating fields like biology, mathematics, physics, and chemistry, provides a fertile ground for the application of precisely engineered chemical tools. nitmb.orgrowan.edu The continued development of linkers like this compound will be crucial for advancing our understanding of these intricate systems.

Computational and Rational Design Approaches for Optimizing this compound-Based Molecular Systems

The rational design of molecules like PROTACs is a significant challenge due to the many variables that influence their activity. nih.gov Computational and rational design approaches are becoming increasingly important for optimizing the structure and properties of these complex molecules. nih.govnih.gov

In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict the structure of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. nih.gov This allows researchers to estimate the optimal linker length and composition required to achieve a stable and productive interaction. nih.gov These computational models can help to prioritize which linker variants to synthesize and test, saving time and resources. nih.gov

Rational design principles are also being developed based on experimental data. For example, studies have shown that the linker is not just a passive spacer but can make specific interactions with the proteins in the ternary complex, contributing to binding affinity and selectivity. explorationpub.com The incorporation of rigid elements, such as piperazine (B1678402) or piperidine (B6355638) rings, into the linker can improve its conformational stability and lead to more potent degraders. precisepeg.comrsc.org

While computational methods are powerful, the rational design of PROTACs and other proximity-inducing molecules is still largely an empirical process. nih.gov However, the growing body of structural and activity data, combined with increasingly sophisticated computational tools, is paving the way for more predictive and efficient design strategies. mdpi.comnih.gov The continued refinement of these approaches will be essential for realizing the full therapeutic potential of molecules based on the this compound scaffold.

Q & A

Q. What steps ensure adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing data on this compound?

- Methodological Answer :

- Metadata Standards : Use IUPAC nomenclature and InChI keys in electronic supplements .

- Repository Uploads : Deposit raw NMR/HPLC files in Zenodo or Figshare with CC-BY licenses .

- Protocol Sharing : Provide step-by-step synthesis videos via JoVE (Journal of Visualized Experiments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.